molecular formula C21H23ClN2O2 B6046314 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide

Numéro de catalogue B6046314
Poids moléculaire: 370.9 g/mol
Clé InChI: NBGOESMONKMZGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit selective and potent inhibition of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which play important roles in the endocannabinoid system and lipid signaling pathways. Therefore, it has been investigated as a potential therapeutic agent for various diseases and disorders, such as pain, inflammation, anxiety, depression, addiction, and neurodegeneration.

Mécanisme D'action

The mechanism of action of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reversible inhibition of FAAH and MAGL, which are responsible for the hydrolysis of endocannabinoids and other lipid mediators. This leads to the accumulation of these compounds, which can activate cannabinoid receptors and other signaling pathways, resulting in various physiological and pharmacological effects. The inhibition of FAAH and MAGL by 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to be selective and competitive, with high affinity and potency.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide depend on the specific target enzymes and signaling pathways that are affected. It has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which can activate cannabinoid receptors, such as CB1 and CB2, and modulate various physiological processes, such as pain, appetite, mood, and memory. It has also been shown to decrease the levels of other lipid mediators, such as prostaglandins and leukotrienes, which can contribute to inflammation and pain. The overall effect of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide on biochemical and physiological processes is complex and context-dependent.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its high potency and selectivity, its reversible and competitive inhibition of target enzymes, and its potential applications in various scientific research fields. However, there are also some limitations, such as its potential toxicity and off-target effects, its limited solubility and stability in aqueous solutions, and its dependence on specific experimental conditions and protocols.

Orientations Futures

There are several future directions for the study of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to further investigate its structure-activity relationship and optimize its pharmacological properties, such as its selectivity, potency, and pharmacokinetics. Another direction is to explore its potential therapeutic applications in various diseases and disorders, such as cancer, epilepsy, and neuroinflammation. A third direction is to elucidate its molecular mechanisms of action and its interactions with other signaling pathways and molecules. Overall, the study of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has the potential to advance our understanding of the endocannabinoid system and lipid signaling pathways, and to contribute to the development of novel therapeutic agents.

Méthodes De Synthèse

The synthesis of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine, 4-methylbenzylamine, and 3-piperidinecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, under an inert atmosphere, such as nitrogen or argon. The resulting product is purified by column chromatography or recrystallization.

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-15-2-4-16(5-3-15)12-23-21(26)18-8-11-20(25)24(14-18)13-17-6-9-19(22)10-7-17/h2-7,9-10,18H,8,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGOESMONKMZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.